molecular formula C17H14FN3O2S B11374267 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11374267
M. Wt: 343.4 g/mol
InChI Key: VPAUXFCZEHGGDO-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C17H14FN3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C17H14FN3O2S/c1-11-4-2-3-5-14(11)23-10-15(22)19-17-20-16(21-24-17)12-6-8-13(18)9-7-12/h2-9H,10H2,1H3,(H,19,20,21,22)

InChI Key

VPAUXFCZEHGGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves the reaction of 3-(4-fluorophenyl)-1,2,4-thiadiazole-5-amine with 2-(2-methylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

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